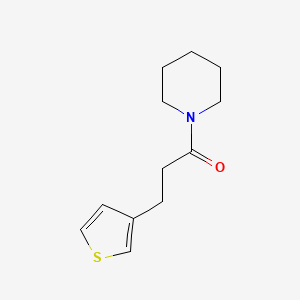![molecular formula C14H14FNO2 B7501033 N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and acts as a potent agonist of the cannabinoid receptors in the brain.
Wirkmechanismus
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors in the brain, which leads to the activation of various signaling pathways that regulate the release of neurotransmitters and other signaling molecules. This activation results in a range of physiological and behavioral effects, including analgesia, appetite stimulation, and mood alteration.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain perception in animal models of chronic pain, stimulate appetite in animal models of anorexia, and alter mood in animal models of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the physiological and behavioral effects of cannabinoid receptor activation. However, one limitation of using N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide is its potential for abuse and dependence, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide. One area of interest is its potential therapeutic applications in the treatment of chronic pain, anorexia, and mood disorders. Another area of interest is its potential use as a research tool for studying the cannabinoid receptor system and its role in various physiological and behavioral processes. Additionally, further research is needed to understand the potential risks and benefits of using N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in humans.
Synthesemethoden
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals, including 2-fluorobenzyl chloride, 3-carboxyfurancarboxylic acid, and N,N-dimethylformamide dimethyl acetal. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been extensively studied in the field of pharmacology and neuroscience due to its potential therapeutic applications. It has been shown to have a high affinity for the CB1 and CB2 receptors in the brain, which are involved in the regulation of various physiological and behavioral processes, including pain perception, appetite, and mood.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-10-12(7-8-18-10)14(17)16(2)9-11-5-3-4-6-13(11)15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLAQZBROIUOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)

![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)

![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)

![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)


![1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501026.png)